molecular formula C14H10ClF3N4O B1527601 N-(3-((2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)acrylamide CAS No. 1374507-25-1

N-(3-((2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)acrylamide

Cat. No. B1527601
M. Wt: 342.7 g/mol
InChI Key: AXMHVOLJINONIM-UHFFFAOYSA-N
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Description

“N-(3-((2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)acrylamide” is a chemical compound with the CAS Number: 1374507-25-1 . It has a molecular weight of 342.71 and its IUPAC name is N-(3-((2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)acrylamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H10ClF3N4O/c1-2-11(23)20-8-4-3-5-9(6-8)21-12-10(14(16,17)18)7-19-13(15)22-12/h2-7H,1H2,(H,20,23)(H,19,21,22) .


Physical And Chemical Properties Analysis

This compound is a white to yellow solid . and should be stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Binding Studies

  • Synthesis of Derivatives : Research includes the synthesis of novel p-hydroxycinnamic acid amides related to N-(3-((2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)acrylamide. These compounds were synthesized and their chemical structures confirmed using various analytical methods. The study investigated the interactions of these compounds with bovine serum albumin through fluorescence and UV–vis spectral studies, providing insights into their binding properties and potential applications in biochemistry and pharmacology (Meng et al., 2012).

Inhibitor Studies

  • NF-kappaB and AP-1 Gene Expression Inhibitors : N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, structurally related to the chemical , was studied for its inhibitory properties on NF-kappaB and AP-1 transcription factors. The research focused on modifying the pyrimidine portion of the compound to improve oral bioavailability and evaluate its cell-based activity (Palanki et al., 2000).

Analytical Chemistry Applications

  • Capillary Electrophoresis of Related Substances : A study on nonaqueous capillary electrophoretic separation of imatinib mesylate and related substances, including compounds similar to N-(3-((2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)acrylamide, was conducted. This research is significant for quality control in pharmaceutical analysis, demonstrating the method's effectiveness for separating and analyzing complex mixtures (Ye et al., 2012).

Synthesis of Heterocyclic Compounds

  • Heterocyclic Synthesis Utility : Research on enaminonitriles in heterocyclic synthesis includes creating new pyrazole, pyridine, and pyrimidine derivatives, relevant to the study of compounds like N-(3-((2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)acrylamide. These syntheses contribute to the broader understanding of chemical reactions and potential applications in medicinal chemistry (Fadda et al., 2012).

Cytotoxicity Studies

  • Cytotoxicity of Pyrazole and Pyrimidine Derivatives : The synthesis of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, structurally related to the chemical , was explored, along with their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. Such studies are crucial for developing new anticancer agents (Hassan et al., 2014).

Safety And Hazards

The safety information for this compound indicates that it has the hazard statements H302, H315, H319, and H335 . The precautionary statements are P261, P305+P351+P338 .

properties

IUPAC Name

N-[3-[[2-chloro-5-(trifluoromethyl)pyrimidin-4-yl]amino]phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF3N4O/c1-2-11(23)20-8-4-3-5-9(6-8)21-12-10(14(16,17)18)7-19-13(15)22-12/h2-7H,1H2,(H,20,23)(H,19,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXMHVOLJINONIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=CC(=C1)NC2=NC(=NC=C2C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001140100
Record name N-[3-[[2-Chloro-5-(trifluoromethyl)-4-pyrimidinyl]amino]phenyl]-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001140100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-((2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)acrylamide

CAS RN

1374507-25-1
Record name N-[3-[[2-Chloro-5-(trifluoromethyl)-4-pyrimidinyl]amino]phenyl]-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1374507-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-[[2-Chloro-5-(trifluoromethyl)-4-pyrimidinyl]amino]phenyl]-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001140100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Ren, W Shi, D Zhao, Q Wang, X Chang, X He… - Bioorganic & Medicinal …, 2020 - Elsevier
Bruton's tyrosine kinase (BTK) and Janus kinase 3 (JAK3) are very promising targets for hematological malignancies and autoimmune diseases. In recent years, a few compounds have …
Number of citations: 14 www.sciencedirect.com

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